molecular formula C17H12O3 B089776 Phenyl 1-hydroxy-2-naphthoate CAS No. 132-54-7

Phenyl 1-hydroxy-2-naphthoate

Cat. No. B089776
CAS RN: 132-54-7
M. Wt: 264.27 g/mol
InChI Key: QHDYIMWKSCJTIM-UHFFFAOYSA-N
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Patent
US04454340

Procedure details

To a 500-mL, three-neck, nitrogen-purged flask were added 28.8 g (0.20 mole) of 1-naphthol and 90 mL of toluene. To this stirred slurry was added 26.6 g (0.20 mole) of anhydrous aluminum chloride in portions over five minutes. The temperature of the mixture rose to 40°-50° C. during this addition. The orange slurry was heated to reflux, then 32.0 g (0.204 mole) of phenyl chloroformate was added over a period of 30 minutes. After this addition, the mixture was refluxed for 30 minutes then cooled to 30°-40° C. To the red reaction mixture was added 100 mL of water while holding the temperature at 35°-50° C. This addition is very exothermic initially, and ice bath cooling is used. During addition of the remaining water, the bath is lowered or removed in order to avoid cooling below 35° C. After this addition, 20 mL of 32% hydrochloric acid was added quickly at 35° -50° C. The mixture was stirred for 15 minutes, then the layers are allowed to separate. The lower (aqueous) layer was discarded. The top layer was washed (at 40°-50° C.) successively with: two 100-mL portions of 10% hydrochloric acid and two 100-mL portions of 40°-50° C. water. The solvent was then stripped off under vacuum (150-200 mm) to a pot temperature of 90° C. To the resulting amber liquid was added 120 mL of isopropyl alcohol at 70° C. The solution was cooled slowly to 0°-5° C. After stirring at 0°-5° C. for one hour, the slurry was filtered and the solids washed with three 25-mL portions of 0°-5° C. isopropyl alcohol. The yellow solids were air dried at 40° C. to give 31.5 g (59.7%) of phenyl 1-hydroxy-2-naphthoate.
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C1(C)C=CC=CC=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl[C:24]([O:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)=[O:25]>O>[OH:11][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:24]([O:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)=[O:25] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
28.8 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Name
Quantity
90 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
26.6 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
32 g
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500-mL, three-neck, nitrogen-purged flask
ADDITION
Type
ADDITION
Details
The temperature of the mixture rose to 40°-50° C. during this addition
TEMPERATURE
Type
TEMPERATURE
Details
The orange slurry was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
After this addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 30°-40° C
CUSTOM
Type
CUSTOM
Details
To the red reaction mixture
CUSTOM
Type
CUSTOM
Details
at 35°-50° C
ADDITION
Type
ADDITION
Details
This addition
TEMPERATURE
Type
TEMPERATURE
Details
ice bath cooling
CUSTOM
Type
CUSTOM
Details
removed in order
TEMPERATURE
Type
TEMPERATURE
Details
to avoid cooling below 35° C
ADDITION
Type
ADDITION
Details
After this addition, 20 mL of 32% hydrochloric acid
ADDITION
Type
ADDITION
Details
was added quickly at 35° -50° C
CUSTOM
Type
CUSTOM
Details
to separate
WASH
Type
WASH
Details
The top layer was washed (at 40°-50° C.) successively with: two 100-mL portions of 10% hydrochloric acid and two 100-mL portions of 40°-50° C. water
CUSTOM
Type
CUSTOM
Details
was then stripped off under vacuum (150-200 mm) to a pot temperature of 90° C
ADDITION
Type
ADDITION
Details
To the resulting amber liquid was added 120 mL of isopropyl alcohol at 70° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled slowly to 0°-5° C
STIRRING
Type
STIRRING
Details
After stirring at 0°-5° C. for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the slurry was filtered
WASH
Type
WASH
Details
the solids washed with three 25-mL portions of 0°-5° C. isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
dried at 40° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC1=C(C=CC2=CC=CC=C12)C(=O)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 31.5 g
YIELD: PERCENTYIELD 59.7%
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.